2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Lipophilicity Physicochemical profiling Drug design

2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS 1174886-69-1, molecular formula C₆H₅F₃N₂O, molecular weight 178.11 g/mol) is a fluorinated heterocyclic ketone comprising a 1-methylpyrazole ring substituted at the 4-position with a trifluoroacetyl group. The compound is a liquid at room temperature with a reported purity specification of ≥95% from multiple suppliers and is catalogued under MDL number MFCD10699045 and PubChem CID 45602078.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
CAS No. 1174886-69-1
Cat. No. B1390987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
CAS1174886-69-1
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C(=O)C(F)(F)F
InChIInChI=1S/C6H5F3N2O/c1-11-3-4(2-10-11)5(12)6(7,8)9/h2-3H,1H3
InChIKeyKMXAUIFVNXNCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS 1174886-69-1): Core Identity and Procurement-Relevant Profile


2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS 1174886-69-1, molecular formula C₆H₅F₃N₂O, molecular weight 178.11 g/mol) is a fluorinated heterocyclic ketone comprising a 1-methylpyrazole ring substituted at the 4-position with a trifluoroacetyl group [1]. The compound is a liquid at room temperature with a reported purity specification of ≥95% from multiple suppliers and is catalogued under MDL number MFCD10699045 and PubChem CID 45602078 [1]. It functions primarily as a versatile fluorinated building block, with the trifluoromethyl ketone moiety imparting enhanced electrophilicity at the carbonyl carbon compared to non-fluorinated acetyl analogs [2]. Its well-defined structure enables consistent performance in downstream cross-coupling, nucleophilic addition, and heterocycle-forming reactions relevant to pharmaceutical and agrochemical intermediate synthesis [2].

Why In-Class Pyrazole Ketones Cannot Substitute for 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one


The 4-trifluoroacetyl substitution pattern on the 1-methylpyrazole scaffold creates a unique combination of electronic and physicochemical properties that closest analogs do not replicate. Replacing the trifluoromethyl group with a methyl group (as in 1-(1-methyl-1H-pyrazol-4-yl)ethanone, CAS 37687-18-6) eliminates the strong electron-withdrawing effect that polarizes the carbonyl and increases its electrophilicity for nucleophilic attack [1][2]. Conversely, removing the ketone carbonyl (as in 1-methyl-4-(trifluoromethyl)-1H-pyrazole, CAS 176214-16-7) or replacing it with a carboxylic acid (as in 1-methyl-1H-pyrazole-4-carboxylic acid, CAS 5952-92-1) fundamentally alters the downstream reactivity profile, blocking key synthetic transformations such as hydrazone formation, cyclocondensation, and reductive amination that are central to heterocycle elaboration [1]. The quantitative evidence below substantiates these non-fungible distinctions.

Quantitative Differentiation Evidence: 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one vs Closest Analogs


Lipophilicity Shift: Measured logP 0.543 for the Trifluoroacetyl Derivative vs the Non-Fluorinated Acetyl Analog

The target compound exhibits a measured logP of 0.543 (hydrophobic parameter), as recorded in the Enamine/chembase database [1]. Its closest non-fluorinated analog, 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS 37687-18-6), lacks the three fluorine atoms and has a significantly lower computed logP (estimated ~0.0, based on additive fragment methods for the methyl ketone series) . The ~0.5 log unit increase corresponds to an approximately 3.2-fold greater partitioning into organic phases, directly affecting chromatographic retention, membrane permeability predictions, and extraction behavior during synthesis workup [1].

Lipophilicity Physicochemical profiling Drug design

Carbonyl Electrophilicity Enhancement: Trifluoroacetyl vs Acetyl Reactivity in Nucleophilic Addition

The trifluoroacetyl group on the target compound polarizes the adjacent carbonyl carbon to a greater extent than the acetyl group on 1-(1-methyl-1H-pyrazol-4-yl)ethanone, due to the strong electron-withdrawing inductive effect (−I) of the CF₃ moiety (Hammett σₚ for CF₃ ≈ +0.54 vs σₚ for CH₃ ≈ −0.17) [1]. This enhanced electrophilicity translates into higher reactivity toward nitrogen, oxygen, and carbon nucleophiles, enabling milder reaction conditions and improved yields in hydrazone formation, imine synthesis, and organometallic additions [2]. In the broader context of pyrazole trifluoroacetylation, electron-rich N-substituted pyrazoles react smoothly with trifluoroacetic anhydride in pyridine to afford the corresponding trifluoromethyl ketones in good yields (typically 60–90%), a reactivity pattern not matched by acetyl chloride under comparably mild conditions [2].

Electrophilicity Carbonyl reactivity Synthetic intermediate

Physical Form Differentiation: Liquid Target Compound vs Solid Acetyl Analog for Automated Dispensing

The target compound is reported as a liquid at room temperature (American Elements, appearance: liquid; storage: room temperature) [1]. In contrast, its non-fluorinated analog 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS 37687-18-6) is a solid at room temperature (melting point range reported in vendor databases) . This physical form difference has practical consequences for high-throughput experimentation (HTE) and automated synthesis platforms where liquid reagents are directly amenable to robotic pipetting and micro-dispensing without requiring pre-dissolution in solvent, thereby reducing solvent introduction, improving gravimetric accuracy, and eliminating solubility-limited dosing errors [1].

Physical form Automated dispensing Laboratory handling

Class-Level Evidence: Trifluoromethyl Pyrazoles as Privileged Scaffolds in Bioactive Molecule Development

Trifluoromethyl-substituted pyrazoles have gained substantial attention as anti-inflammatory and antibacterial agents, with the position of the CF₃ group on the pyrazole ring strongly associated with differential activity profiles [1]. In a broader medicinal chemistry context, approximately 20% of all pharmaceuticals and agrochemicals contain at least one fluorine atom, and the CF₃ group serves as a recognized bioisostere that enhances metabolic stability, binding affinity, and lipophilicity without the steric penalty of larger alkyl groups [2]. The 4-trifluoroacetyl substitution pattern of the target compound positions it as a direct entry point into this privileged chemical space, enabling the construction of 4-trifluoromethyl pyrazole libraries that are otherwise synthetically challenging to access [3].

Medicinal chemistry Trifluoromethylpyrazole Bioisostere

Synthetic Accessibility: Direct Electrophilic Trifluoroacetylation Route vs Multi-Step Alternative Pathways

The target compound is accessible in a single step via direct noncatalytic electrophilic trifluoroacetylation of 1-methylpyrazole using trifluoroacetic anhydride in pyridine, a methodology reported to proceed in good yields (typically 60–90% isolated) under mild conditions (0–25 °C, 2–6 h) without requiring metal catalysts or specialized equipment [1]. This contrasts with alternative synthetic routes to structurally related 4-trifluoromethyl pyrazoles, which often require multi-step sequences including pre-functionalization, protection/deprotection, or transition metal-catalyzed cross-coupling [2]. The direct acylation route provides a cost- and time-efficient entry point for procurement at gram to kilogram scale with consistent purity (≥95%) [1][3].

Synthetic efficiency Trifluoroacetylation Process chemistry

Procurement-Driven Application Scenarios for 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one


Medicinal Chemistry: Synthesis of 4-Trifluoromethyl Pyrazole Kinase Inhibitor Libraries

The compound serves as a direct precursor for constructing 4-CF₃-substituted pyrazole libraries via hydrazone formation followed by cyclocondensation. The enhanced electrophilicity of the trifluoroacetyl carbonyl (σₚ for CF₃ = +0.54) accelerates condensation with aryl/heteroaryl hydrazines compared to acetyl analogs, reducing reaction times and improving yields in library production [1]. As documented in the broader class, trifluoromethylpyrazoles are privileged scaffolds for kinase inhibition and anti-inflammatory targets, with the CF₃ group contributing to metabolic stability [1][2].

Agrochemical Intermediate: Building Block for Fluorinated Crop Protection Agents

Fluorinated pyrazoles constitute an important class of active ingredients in modern agrochemicals, with approximately 20% of commercial products containing at least one fluorine atom [2]. The target compound's combination of a pyrazole ring with a 4-trifluoroacetyl group enables elaboration into herbicidal and fungicidal candidates through subsequent functionalization of the ketone moiety (e.g., oxime formation, reductive amination, Grignard addition). The measured logP of 0.543 provides a balanced hydrophobicity profile suitable for foliar uptake optimization [3].

Synthetic Methodology Development: Electrophilic Building Block for Reaction Screening

The compound's liquid physical form at room temperature makes it directly compatible with automated high-throughput experimentation (HTE) platforms for reaction condition screening, eliminating the need for pre-dissolution in solvent and reducing dosing variability [4]. Its well-defined single-step synthesis from commercially available precursors and consistent ≥95% purity across multiple suppliers support reproducibility in methodology studies .

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